molecular formula C18H34O7 B3274270 1-Oxododecyl-D-glucopyranoside CAS No. 60415-67-0

1-Oxododecyl-D-glucopyranoside

Cat. No.: B3274270
CAS No.: 60415-67-0
M. Wt: 362.5 g/mol
InChI Key: HABWUWJGNVZVPU-SRKZOOFXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxododecyl-D-glucopyranoside can be synthesized through enzymatic reactions, specifically reverse hydrolysis reactions catalyzed by engineered β-glucosidase in non-aqueous systems . The reaction typically involves glucose and dodecanol as substrates, with the enzyme facilitating the formation of the glucoside bond.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions . The use of organic solvents and ionic liquids can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxododecyl-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions . These reactions are facilitated by enzymes such as β-glucosidase.

Common Reagents and Conditions:

    Hydrolysis: Water and β-glucosidase are used to break the glucoside bond, yielding glucose and dodecanol.

    Transglucosylation: Glucose and dodecanol are used as substrates, with β-glucosidase catalyzing the formation of the glucoside bond.

Major Products:

    Hydrolysis: Glucose and dodecanol.

    Transglucosylation: this compound.

Properties

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWUWJGNVZVPU-SRKZOOFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxododecyl-D-glucopyranoside
Reactant of Route 2
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1-Oxododecyl-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
1-Oxododecyl-D-glucopyranoside
Reactant of Route 4
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1-Oxododecyl-D-glucopyranoside
Reactant of Route 5
1-Oxododecyl-D-glucopyranoside
Reactant of Route 6
1-Oxododecyl-D-glucopyranoside

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